Bienvenue dans la boutique en ligne BenchChem!

Benserazide

AADC inhibition enzyme potency carbidopa comparator

Benserazide (Ro 4-4602; Serazide) is a peripherally restricted aromatic L-amino acid decarboxylase (AADC) inhibitor from the hydrazine class. It exhibits approximately 10-fold higher intrinsic inhibitory potency than carbidopa, enabling superior peripheral levodopa-sparing at lower doses. A systematic meta-analysis demonstrates that levodopa/benserazide combinations carry significantly lower odds of nausea (OR 2.8), dizziness (OR 3.32), and aggravation of parkinsonism (OR 4.44) versus levodopa/carbidopa. It is the established AADC inhibitor for controlled-release levodopa formulations (Madopar® HBS). Its well-characterized dose-response relationship—producing a 5-fold levodopa AUC enhancement without plateau—makes it the preferred compound for PK/PD and PBPK modeling. Procure USP/EP-traceable reference standards for ANDA submissions or stable-isotope labeled benserazide D3 hydrochloride as an internal standard for LC-MS/MS bioanalytical methods.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 322-35-0
Cat. No. B1668006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenserazide
CAS322-35-0
SynonymsBenserazide
Benzylhydrazine, Seryltrihydroxy
DL-Serine 2-((2,3,4-trihydroxyphenyl)methyl)hydrazide
Ro 4 4602
Ro 4-4602
Ro 44602
Serazide
Seryltrihydroxy Benzylhydrazine
Seryltrihydroxybenzylhydrazine
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O
InChIInChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)
InChIKeyBNQDCRGUHNALGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benserazide (CAS 322-35-0): Peripheral AADC Inhibitor Procurement and Differentiation Guide


Benserazide (CAS 322-35-0), also designated Ro 4-4602 or Serazide, is a peripherally restricted aromatic L-amino acid decarboxylase (AADC) inhibitor belonging to the hydrazine class [1]. It is characterized by an inability to cross the blood–brain barrier and a primary pharmacological role in preventing the extracerebral conversion of levodopa to dopamine [1]. Benserazide is predominantly procured for use as the fixed-dose partner compound with levodopa (Madopar®) in Parkinson's disease research and as an analytical reference standard in pharmaceutical quality control applications [2].

Why Benserazide Cannot Be Interchanged with Carbidopa or Other AADC Inhibitors Without Evidence of Functional Equivalence


Peripheral AADC inhibitors are not functionally interchangeable. Although benserazide and carbidopa both inhibit peripheral decarboxylation of levodopa, they differ substantially in intrinsic inhibitory potency, metabolic interaction with COMT, and the clinical safety profile of their respective levodopa fixed-dose combinations [1]. Benserazide exhibits approximately 10-fold higher potency as an AADC inhibitor than carbidopa in both animals and humans, a difference with direct implications for dosing strategy and peripheral dopamine suppression efficiency [1]. Furthermore, a systematic review and meta-analysis of adverse drug reactions in Parkinson's disease patients found that levodopa/benserazide had a significantly better safety profile than levodopa/carbidopa, with markedly lower incidence of nausea, dizziness, and aggravation of parkinsonism [2]. These quantitative and qualitative divergences preclude simple substitution and mandate compound-specific evaluation for research formulation and clinical study design.

Benserazide (CAS 322-35-0) Quantitative Differentiation Evidence Against Comparator Compounds


Benserazide Exhibits ~10-Fold Higher AADC Inhibitory Potency than Carbidopa in Preclinical and Human Studies

Benserazide is approximately 10 times more potent than carbidopa as an inhibitor of peripheral aromatic L-amino acid decarboxylase (AADC) in both rodent models and human subjects [1]. In rats and mice, even at relatively high oral doses up to 60 µmol/kg, benserazide selectively inhibited levodopa decarboxylation only in extracerebral tissues while permitting dopamine formation in the striatum and hypothalamus [1]. This potency differential establishes benserazide as the most potent peripheral AADC inhibitor currently available for research and clinical formulation development [1].

AADC inhibition enzyme potency carbidopa comparator Parkinson's disease adjunctive therapy

Levodopa/Benserazide Demonstrates Superior Safety Profile vs Levodopa/Carbidopa in Meta-Analysis of Parkinson's Disease Patients

A systematic review and meta-analysis of antiparkinsonian drug adverse reactions found that levodopa/benserazide (LB) had the best safety profile among levodopa drugs [1]. Compared with levodopa/benserazide, levodopa/carbidopa (LC) was associated with significantly more frequent nausea (OR = 2.8; 95% CI: 1.51–5.21), aggravation of parkinsonism (OR = 4.44; 95% CI: 2.12–9.28), and dizziness (OR = 3.32; 95% CI: 1.5–7.33; p = 0.002) [1]. A separate head-to-head Japanese clinical study also reported that L-dopa–induced dyskinesia of the upper limbs was significantly less frequent in the benserazide combination group (p < 0.05) [2].

adverse drug reactions meta-analysis Parkinson's disease safety profile levodopa combination therapy

Benserazide Enables Controlled-Release Formulation Differentiation: Madopar HBS Demonstrates Prolonged Levodopa Exposure

Benserazide has been identified as the peripheral AADC inhibitor of choice for controlled-release levodopa formulation development [1]. In a head-to-head single-dose study in Parkinson's disease patients, Madopar HBS (levodopa 200 mg + benserazide 50 mg controlled-release) was compared with standard Madopar at equivalent doses [2]. In non-fasted patients, the delay to clinical 'turn-on' was longer with HBS, but the duration of 'on' time and delay to 'turn-off' were prolonged [2]. Pharmacokinetically, Madopar HBS produced lower and delayed plasma peak levodopa concentrations but maintained a longer-lasting concentration profile than standard Madopar, with the area under the concentration-time curve (AUC) for plasma levodopa being greater with the HBS formulation [2].

controlled release pharmacokinetics Madopar HBS levodopa bioavailability motor fluctuations

Benserazide Produces Dose-Dependent Increase in Exogenous Levodopa AUC: 5.9-Fold Enhancement at Therapeutic Doses

In a multiple-dose pharmacodynamic study in healthy male subjects, benserazide treatment produced a dose-dependent increase in the area under the concentration-time curve (AUC) of exogenously administered levodopa [1]. At benserazide doses of 100–200 mg three times daily, the AUC of exogenous levodopa increased from 1.2 mg·L⁻¹·h in the control group to 5.9 mg·L⁻¹·h, representing an approximate 5-fold (4.9-fold) enhancement in levodopa systemic exposure [1]. Notably, there were no indications of a plateau in benserazide's effects on plasma analyte levels, suggesting that even at high doses extracerebral decarboxylase is not completely inhibited [1].

pharmacodynamics levodopa bioavailability AUC enhancement dose-response pharmacokinetics

Benserazide Demonstrates Blood-Brain Barrier Exclusion with 58% Oral Absorption and Rapid Urinary Elimination

Benserazide exhibits a pharmacokinetic profile defined by rapid oral absorption (absorption rate approximately 58%), inability to cross the blood-brain barrier, and rapid urinary elimination of metabolites [1]. Following oral administration to rats, benserazide-related radioactivity was distributed almost entirely outside the brain, confirming its peripheral restriction [2]. In humans, approximately 90% of the dose is excreted in urine as metabolites within 12 hours, with 85% of urinary excretion occurring within the first 6 hours post-administration [1]. This rapid clearance profile minimizes systemic accumulation and supports predictable peripheral AADC inhibition.

blood-brain barrier pharmacokinetics oral absorption urinary excretion tissue distribution

Analytical Reference Standards for Benserazide Enable Traceability to USP and EP Pharmacopeial Specifications

Benserazide analytical reference standards are commercially available with full traceability to USP (United States Pharmacopeia) and EP (European Pharmacopoeia) specifications, supporting method development, validation, and quality control applications for ANDA submissions and commercial production [1]. These standards are supplied with certified assay values and are commonly employed in HPLC, GC, and MS analytical methodologies for qualitative and quantitative research applications . The availability of stable-isotope labeled analogs (e.g., Benserazide D3 Hydrochloride) further supports LC-MS/MS bioanalytical method development [1].

analytical reference standard USP EP pharmacopeial compliance quality control

Optimal Procurement and Research Application Scenarios for Benserazide (CAS 322-35-0)


Controlled-Release Levodopa Formulation Development Requiring High-Potency Peripheral AADC Inhibition

Benserazide is the peripheral AADC inhibitor of choice for developing controlled-release levodopa formulations such as Madopar HBS (hydrodynamically balanced system). Its approximately 10-fold higher potency relative to carbidopa [1] and demonstrated compatibility with sustained-release technologies that prolong levodopa plasma concentrations [2] make it uniquely suitable for research aimed at reducing motor fluctuations and 'wearing-off' phenomena in Parkinson's disease models. Researchers developing novel gastroretentive or extended-release oral dosage forms should prioritize benserazide over carbidopa for its established track record in controlled-release systems.

Parkinson's Disease Clinical Studies Prioritizing Gastrointestinal and Neurological Tolerability

Clinical studies where minimizing adverse events is a critical endpoint should consider levodopa/benserazide formulations. Meta-analysis data demonstrate that levodopa/carbidopa carries significantly higher odds of nausea (OR = 2.8), dizziness (OR = 3.32), and aggravation of parkinsonism (OR = 4.44) compared to levodopa/benserazide [1]. This tolerability advantage is particularly relevant for studies enrolling elderly populations, patients with pre-existing gastrointestinal sensitivity, or trials where dropout due to adverse effects could compromise statistical power and study validity.

Pharmacokinetic/Pharmacodynamic Modeling of Peripheral Decarboxylase Inhibition

Benserazide's well-characterized dose-response relationship—producing a 5-fold enhancement in levodopa AUC at therapeutic doses without evidence of a plateau effect [1]—makes it the preferred compound for quantitative systems pharmacology studies of peripheral AADC inhibition. Researchers conducting PK/PD modeling, population pharmacokinetic analyses, or physiologically-based pharmacokinetic (PBPK) simulations can leverage benserazide's established pharmacodynamic parameters to model decarboxylase inhibition dynamics and predict levodopa exposure in virtual patient populations.

Analytical Method Development and Pharmaceutical Quality Control Requiring Pharmacopeial Traceability

Pharmaceutical analytical laboratories developing HPLC, GC, or LC-MS/MS methods for benserazide quantification should procure USP/EP-traceable reference standards. These standards support method validation, system suitability testing, and quality control release testing for ANDA submissions and commercial production [1]. Stable-isotope labeled benserazide D3 hydrochloride is additionally available for use as an internal standard in bioanalytical assays measuring plasma or tissue benserazide concentrations [1]. Procurement of certified reference materials ensures method accuracy, reproducibility, and regulatory acceptance in both research and industrial quality control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benserazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.